molecular formula C16H19N7O3S2 B2366275 N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034470-43-2

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2366275
CAS RN: 2034470-43-2
M. Wt: 421.49
InChI Key: ZAACEWLIIKYXLP-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H19N7O3S2 and its molecular weight is 421.49. The purity is usually 95%.
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Scientific Research Applications

1. Potential in Photodynamic Therapy

The compound's structural analogs, particularly those related to benzenesulfonamide, have shown potential in photodynamic therapy, especially for cancer treatment. The specific properties of these compounds, such as good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

2. Inhibition of Human Carbonic Anhydrase Isozymes

Sulfonamide derivatives, which include structures similar to the queried compound, have been investigated as inhibitors of human carbonic anhydrases. These compounds, particularly those with 1,3,4-thiadiazol-2-yl moieties, have shown inhibitory activity against human carbonic anhydrase isozymes, which are significant in various physiological processes including tumor-associated isoforms (Alafeefy et al., 2015).

3. Antiproliferative and Anti-HIV Activity

Compounds structurally related to the specified compound have been synthesized and evaluated for antiproliferative activity against human tumor-derived cell lines and for their potential in HIV inhibition. Some of these compounds have shown significant effects on specific cell lines, positioning them as potential candidates for further development in cancer treatment and HIV therapy (Al-Soud et al., 2010).

4. Synthesis of Biologically Active Cu(II) Complexes

Research has been conducted on synthesizing new N-sulfonamide ligands and Cu(II) complexes, including those with structural similarities to the compound . These compounds have been characterized and tested for their nuclease binding activity, confirming their potential in cleaving DNA molecules. Additionally, cytotoxicity studies on melanoma cell lines have demonstrated the inhibitory growth effect of these compounds, suggesting their potential application in cancer therapy (Hangan et al., 2016).

properties

IUPAC Name

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3S2/c1-26-16-19-13(18-15(20-16)23-8-3-2-4-9-23)10-17-28(24,25)12-7-5-6-11-14(12)22-27-21-11/h5-7,17H,2-4,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAACEWLIIKYXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=CC4=NSN=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

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